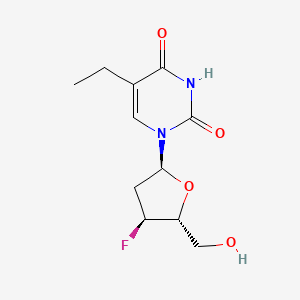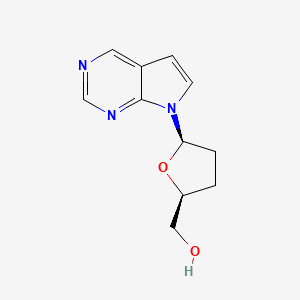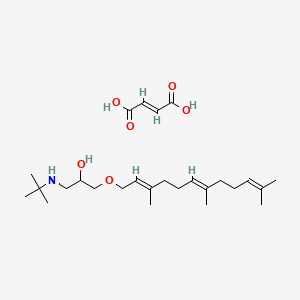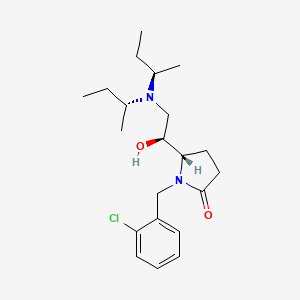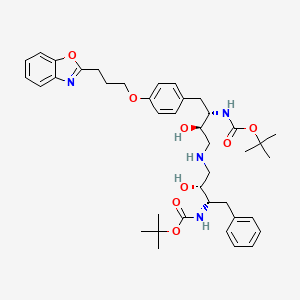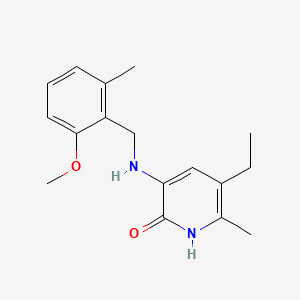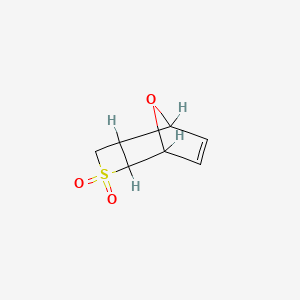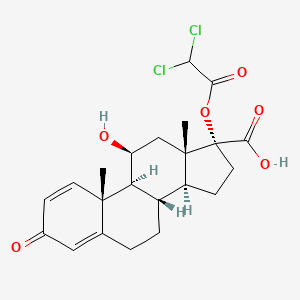
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine ring substituted with bromine and dichlorophenyl groups, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of amine groups at positions 2, 4, and 6. The bromine and dichlorophenyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce different halogen or alkyl groups.
Aplicaciones Científicas De Investigación
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triaminopyrimidine: A simpler analog without the bromine and dichlorophenyl groups.
2,4,6-Pyrimidinetriamine, 5-nitro-, 1,3-dioxide: A related compound with a nitro group instead of bromine.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
7150-71-2 |
|---|---|
Fórmula molecular |
C10H8BrCl2N5 |
Peso molecular |
349.01 g/mol |
Nombre IUPAC |
5-bromo-4-N-(3,4-dichlorophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8BrCl2N5/c11-7-8(14)17-10(15)18-9(7)16-4-1-2-5(12)6(13)3-4/h1-3H,(H5,14,15,16,17,18) |
Clave InChI |
AUXCWZNSXWCPBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=C2Br)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
